molecular formula C6H6N2O3 B134239 1-Nitro-2-acetylpyrrole CAS No. 158366-45-1

1-Nitro-2-acetylpyrrole

Cat. No. B134239
M. Wt: 154.12 g/mol
InChI Key: IAWKNFOCXFSSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-acetylpyrrole is a chemical compound that belongs to the pyrrole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its potential biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-Nitro-2-acetylpyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

1-Nitro-2-acetylpyrrole has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell types. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Nitro-2-acetylpyrrole in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-Nitro-2-acetylpyrrole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of the compound and its potential clinical applications.

Synthesis Methods

The synthesis of 1-Nitro-2-acetylpyrrole involves the condensation of acetylacetone and nitromethane in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The chemical structure of 1-Nitro-2-acetylpyrrole has been confirmed by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-Nitro-2-acetylpyrrole has been studied for its potential biological and pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to kill cancer cells.

properties

CAS RN

158366-45-1

Product Name

1-Nitro-2-acetylpyrrole

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-(1-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3

InChI Key

IAWKNFOCXFSSLA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=CN1[N+](=O)[O-]

Other CAS RN

158366-45-1

synonyms

1-NAP
1-nitro-2-acetylpyrrole
2-acetyl-1-nitro-pyrrole

Origin of Product

United States

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